![molecular formula C7H17ClN2O B1651314 2-Amino-N,N,3-trimethylbutanamide hydrochloride CAS No. 1257848-66-0](/img/structure/B1651314.png)
2-Amino-N,N,3-trimethylbutanamide hydrochloride
Overview
Description
This compound belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Molecular Structure Analysis
The molecular formula of 2-Amino-N,N,3-trimethylbutanamide hydrochloride is C7H17ClN2O . The InChI code is 1S/C7H16N2O.ClH/c1-5(2)6(8)7(10)9(3)4;/h5-6H,8H2,1-4H3;1H .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-N,N,3-trimethylbutanamide hydrochloride is 180.68 . It is stored at room temperature .Scientific Research Applications
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Drug Conjugation and Glucuronidation Developmental Aspects
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Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Amino-N,N,3-trimethylbutanamide hydrochloride is Matrix metalloproteinase-9 . Matrix metalloproteinase-9 is an enzyme that plays a crucial role in the degradation of extracellular matrix proteins, which is a key process in cell migration, tissue remodeling, and wound healing .
Mode of Action
It is likely that the compound interacts with the enzyme, potentially influencing its activity and thereby affecting the degradation of extracellular matrix proteins .
Biochemical Pathways
Given its target, it can be inferred that the compound may influence pathways related to cell migration, tissue remodeling, and wound healing .
Result of Action
Given its target, it can be inferred that the compound may influence processes such as cell migration, tissue remodeling, and wound healing .
properties
IUPAC Name |
2-amino-N,N,3-trimethylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(2)6(8)7(10)9(3)4;/h5-6H,8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTBQDHPDXXUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N,N,3-trimethylbutanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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